DPP9 Inhibitory Activity: A Negative Control Profile Distinct from Active Pyridine Sulfonamides
6-Phenylpyridine-3-sulfonamide demonstrates negligible inhibition of human dipeptidyl peptidase 9 (DPP9) with an IC50 > 100 µM (>100,000 nM), positioning it as a suitable negative control or selectivity benchmark when assessing DPP9-targeting compounds [1]. This contrasts sharply with optimized DPP9 inhibitors in the 6-arylpyridine class that achieve low nanomolar IC50 values (e.g., compound 6e in the same study series) [2].
| Evidence Dimension | DPP9 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Optimized 6-arylpyridine DPP9 inhibitors (e.g., compound 6e): IC50 < 100 nM |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | Recombinant human DPP9, luminescence-based assay, 15 min pre-incubation [1] |
Why This Matters
This quantitative inactivity profile enables researchers to use 6-Phenylpyridine-3-sulfonamide as a validated negative control in DPP9 inhibition assays, ensuring that observed effects in test compounds are target-specific and not due to scaffold interference.
- [1] BindingDB Entry BDBM50102841. IC50 > 100,000 nM for human DPP9. CHEMBL3329701. View Source
- [2] Filippi, N., et al. Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry, 2025, 68(21), 23163-23184. View Source
